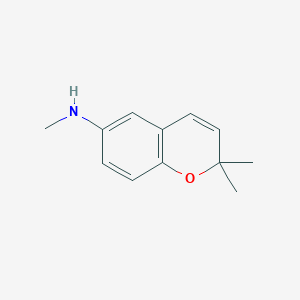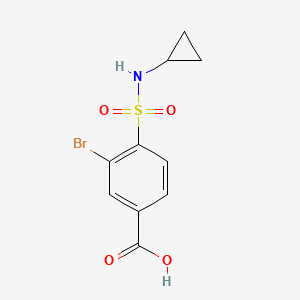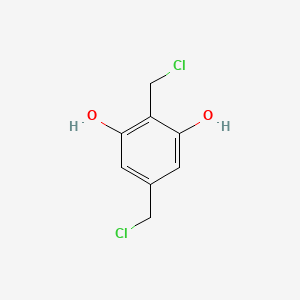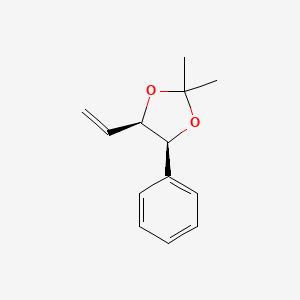![molecular formula C15H13FOS B12592218 1-Fluoro-2-methyl-4-[(R)-2-phenylethenesulfinyl]benzene CAS No. 646516-57-6](/img/structure/B12592218.png)
1-Fluoro-2-methyl-4-[(R)-2-phenylethenesulfinyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-methyl-4-[®-2-phenylethenesulfinyl]benzene is an organic compound with the molecular formula C15H13FOS. This compound is characterized by the presence of a fluorine atom, a methyl group, and a sulfinyl group attached to a benzene ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
The synthesis of 1-Fluoro-2-methyl-4-[®-2-phenylethenesulfinyl]benzene typically involves multi-step organic reactions. One common synthetic route includes:
Electrophilic Aromatic Substitution: This step involves the introduction of the fluorine atom into the benzene ring. The reaction is typically carried out using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Fluoro-2-methyl-4-[®-2-phenylethenesulfinyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
1-Fluoro-2-methyl-4-[®-2-phenylethenesulfinyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfinyl-containing compounds have shown efficacy.
Industry: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 1-Fluoro-2-methyl-4-[®-2-phenylethenesulfinyl]benzene exerts its effects is primarily through its interaction with specific molecular targets. The sulfinyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interaction with biological molecules. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
1-Fluoro-2-methyl-4-[®-2-phenylethenesulfinyl]benzene can be compared with other similar compounds, such as:
1-Fluoro-2-methylbenzene: This compound lacks the sulfinyl group, making it less reactive in certain chemical reactions.
2-Fluorotoluene: Similar to 1-Fluoro-2-methylbenzene but with the fluorine atom in a different position, affecting its reactivity and applications.
1-Fluoro-4-[®-2-phenylethenesulfinyl]benzene: This compound has the sulfinyl group in a different position, which can influence its chemical and biological properties.
The unique combination of the fluorine, methyl, and sulfinyl groups in 1-Fluoro-2-methyl-4-[®-2-phenylethenesulfinyl]benzene makes it particularly valuable in research and industrial applications.
Propiedades
Número CAS |
646516-57-6 |
|---|---|
Fórmula molecular |
C15H13FOS |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
1-fluoro-2-methyl-4-[(R)-2-phenylethenylsulfinyl]benzene |
InChI |
InChI=1S/C15H13FOS/c1-12-11-14(7-8-15(12)16)18(17)10-9-13-5-3-2-4-6-13/h2-11H,1H3/t18-/m1/s1 |
Clave InChI |
HFSQBDILZDQUGO-GOSISDBHSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)[S@](=O)C=CC2=CC=CC=C2)F |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)C=CC2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


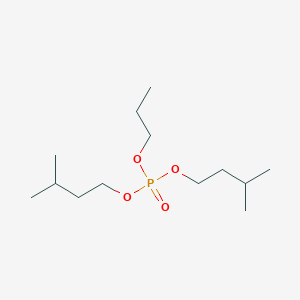
![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)
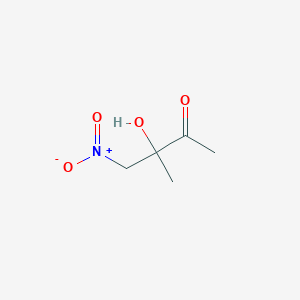
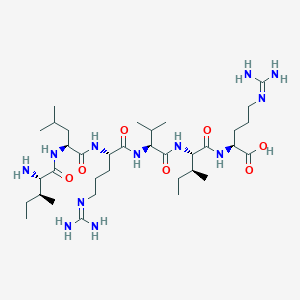
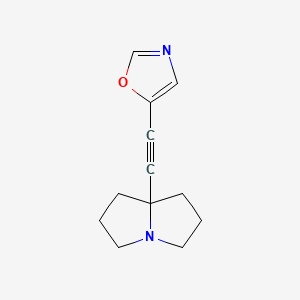
propanedinitrile](/img/structure/B12592176.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12592178.png)
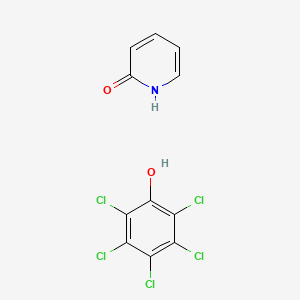
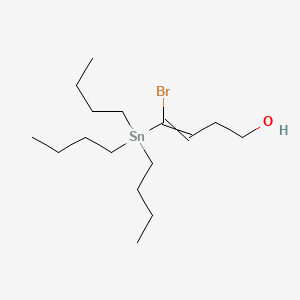
![O-[3-(Methylamino)propyl]-L-tyrosine](/img/structure/B12592188.png)
